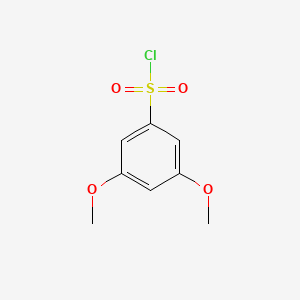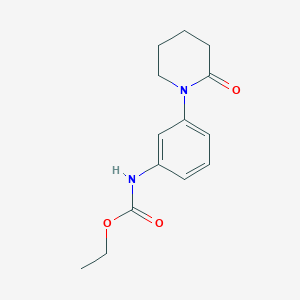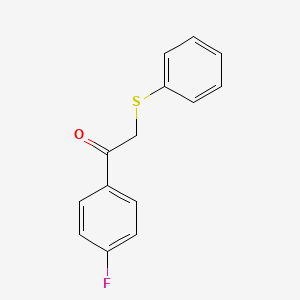
1-(4-Fluorophenyl)-2-(phenylsulfanyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-(phenylsulfanyl)ethan-1-one, commonly referred to as 1-FPSE, is an important compound in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. Its unique structure and properties make it an attractive target for scientific research and development. We will also discuss potential future directions for 1-FPSE research.
Aplicaciones Científicas De Investigación
1-FPSE has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. In addition, 1-FPSE has been used as a model compound for studying the reactivity of sulfanylacetone derivatives.
Mecanismo De Acción
The mechanism of action of 1-FPSE is not well understood. However, it is known that the compound undergoes a nucleophilic substitution reaction with a variety of nucleophiles, including amines, alcohols, and carboxylic acids. In addition, 1-FPSE is known to form an adduct with a variety of electrophiles, including aldehydes, ketones, and acyl halides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-FPSE have not been well studied. However, it has been shown to have some antifungal activity, and it has been suggested that it may have potential as an anti-inflammatory agent. In addition, 1-FPSE has been shown to have some inhibitory activity against the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-FPSE has several advantages as a reagent for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, there are some limitations to its use. For example, it is not very soluble in water, and it is not very reactive with some nucleophiles and electrophiles.
Direcciones Futuras
Given its versatility and potential applications, there are many potential future directions for 1-FPSE research. These include the development of new synthesis methods, the exploration of its biological activity, and the development of new derivatives with enhanced properties. In addition, further research could be conducted into its reactivity with a variety of nucleophiles and electrophiles, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.
Métodos De Síntesis
1-FPSE can be synthesized from commercially available 4-fluorobenzaldehyde and phenylsulfanylacetone. The reaction proceeds in two steps, with the first step involving the formation of an aldol condensation product and the second step involving the cyclization of the product to form 1-FPSE. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and dichloromethane, and can be catalyzed by a variety of bases, such as potassium carbonate, sodium hydroxide, and sodium bicarbonate.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FOS/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQNFHLYQUKIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



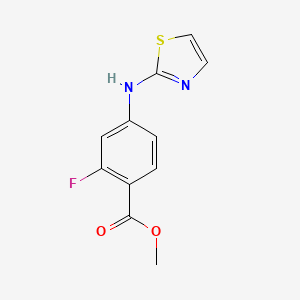
![Methyl 2-[[2-(2-fluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2902933.png)
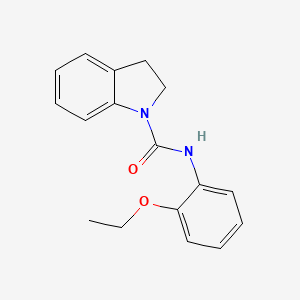
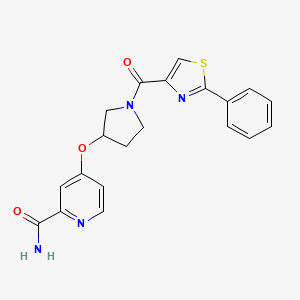

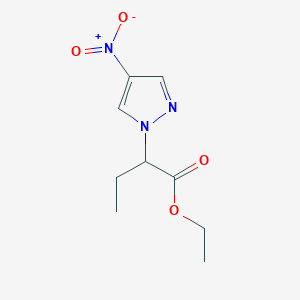
![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2902943.png)
![1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B2902944.png)
![1-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2902945.png)
